molecular formula C23H24O8 B11132835 Propan-2-yl ({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate

Propan-2-yl ({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate

Cat. No.: B11132835
M. Wt: 428.4 g/mol
InChI Key: IFSAFXBUEJKDMB-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound featuring a benzofuran core substituted with a trimethoxybenzoyl group and an isopropyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Trimethoxybenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the benzofuran derivative with isopropyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

Biology and Medicine

Compounds containing the trimethoxybenzoyl group have shown significant biological activity, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced polymers and as a precursor for various functional materials.

Mechanism of Action

The biological activity of PROPAN-2-YL 2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is primarily attributed to its ability to interact with specific molecular targets. The trimethoxybenzoyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.

    Combretastatin: A potent microtubule-targeting agent.

Uniqueness

PROPAN-2-YL 2-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}ACETATE stands out due to its unique combination of a benzofuran core and a trimethoxybenzoyl group, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

propan-2-yl 2-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C23H24O8/c1-13(2)31-21(24)12-29-15-6-7-18-16(10-15)17(11-30-18)22(25)14-8-19(26-3)23(28-5)20(9-14)27-4/h6-11,13H,12H2,1-5H3

InChI Key

IFSAFXBUEJKDMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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